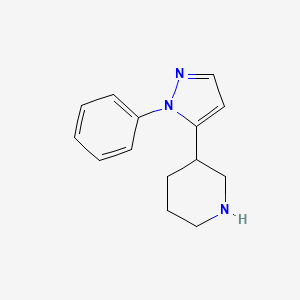

3-(1-phenyl-1H-pyrazol-5-yl)piperidine

Description

Significance of Pyrazole (B372694) and Piperidine (B6355638) Scaffolds in Contemporary Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold that has been extensively incorporated into a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant properties. The metabolic stability of the pyrazole ring and its ability to act as a bioisosteric replacement for other functional groups make it a highly attractive component in drug design.

The amalgamation of these two scaffolds into a single molecular architecture, as seen in 3-(1-phenyl-1H-pyrazol-5-yl)piperidine, offers the potential for synergistic or novel pharmacological activities, driving its exploration in chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylpyrazol-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12/h1-3,6-8,10,12,15H,4-5,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYGSIPVDQCHKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 1 Phenyl 1h Pyrazol 5 Yl Piperidine

Established Synthetic Routes to the Core 3-(1-phenyl-1H-pyrazol-5-yl)piperidine Scaffold

The construction of the this compound scaffold can be approached through various established synthetic strategies. These methods typically involve the sequential or convergent formation of the pyrazole (B372694) and piperidine (B6355638) rings, followed by their coupling.

The formation of the 1-phenyl-1H-pyrazole ring is a cornerstone of the synthesis. Several classical and modern methods are employed, often starting from 1,3-dicarbonyl compounds or their synthetic equivalents. beilstein-journals.org

A prevalent method involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine (B124118). nih.govresearchgate.net This reaction, known as the Knorr pyrazole synthesis, is a robust and versatile method for creating substituted pyrazoles. beilstein-journals.org Variations of this approach include the use of α,β-unsaturated ketones and aldehydes, which react with hydrazines to form pyrazolines that can be subsequently oxidized to pyrazoles. nih.gov For instance, the reaction of 1,3-dipyridinyl-1,3-propanediones with phenylhydrazine affords the corresponding 1,3,5-trisubstituted pyrazoles. beilstein-journals.org

Another common strategy is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov This method offers a high degree of regioselectivity in many cases. Additionally, multicomponent reactions have gained traction for their efficiency and atom economy in constructing the pyrazole nucleus. organic-chemistry.org These reactions can involve the one-pot combination of aldehydes, ketones, and hydrazines to generate polysubstituted pyrazoles. organic-chemistry.org

| Starting Materials | Reaction Type | Key Features | Reference(s) |

| 1,3-Dicarbonyl compounds + Phenylhydrazine | Knorr Cyclocondensation | Robust, versatile, widely used. | beilstein-journals.orgnih.govresearchgate.net |

| α,β-Unsaturated ketones + Phenylhydrazine | Cyclocondensation/Oxidation | Forms pyrazoline intermediate. | nih.gov |

| Diazo compounds + Alkynes | 1,3-Dipolar Cycloaddition | High regioselectivity. | nih.gov |

| Aldehydes + Ketones + Hydrazines | Multicomponent Reaction | Efficient, atom-economical. | organic-chemistry.org |

The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, can be integrated into the target scaffold through several key methodologies. A primary route involves the reduction of a corresponding pyridine (B92270) precursor. dtic.mil Catalytic hydrogenation using transition metals like nickel is a common industrial method. dtic.mil

Alternatively, the piperidine ring can be constructed from acyclic precursors through intramolecular cyclization reactions. nih.govmdpi.com These methods often involve the formation of C-N bonds via reductive amination or Michael additions. For instance, the condensation of amines with aldehydes or ketones followed by reduction is a frequently used approach. nih.gov Intramolecular cyclization can be achieved through various strategies, including metal-catalyzed cyclization and electrophilic cyclization. nih.govmdpi.com

A novel approach involves a pyridine ring-opening, ring-closing strategy via Zincke imine intermediates to access N-(hetero)arylpiperidines. chemrxiv.org This method allows for the generation of diverse piperidine libraries.

| Precursor | Reaction Type | Key Features | Reference(s) |

| Pyridine | Catalytic Hydrogenation | Common industrial method. | dtic.mil |

| Acyclic Amines and Carbonyls | Reductive Amination/Cyclization | Builds the ring from open-chain precursors. | nih.gov |

| Acyclic Precursors | Intramolecular Cyclization | Various methods including metal-catalyzed and electrophilic cyclization. | nih.govmdpi.com |

| Pyridine and (Heteroaryl)anilines | Ring-opening/Ring-closing | Utilizes Zincke imine intermediates for diverse substitution. | chemrxiv.org |

The final assembly of the this compound scaffold often relies on powerful cross-coupling reactions. These methods are particularly valuable for late-stage functionalization, where pre-formed pyrazole and piperidine rings are joined. researchgate.netnih.govresearchgate.netnih.gov

The Buchwald-Hartwig amination is a prominent example, enabling the C-N bond formation between a halogenated pyrazole and piperidine, or vice versa. researchgate.net This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance. researchgate.net Similarly, copper-catalyzed coupling reactions have also been effectively employed for the N-arylation of pyrazoles. organic-chemistry.org

For late-stage modifications, direct C-H functionalization has emerged as a powerful tool. nih.govunimi.it This approach allows for the introduction of substituents onto the pre-existing scaffold, avoiding the need for de novo synthesis. unimi.it For instance, the Negishi cross-coupling of a 4-iodopyrazole (B32481) with an organozinc reagent can be used to introduce substituents at the 4-position of the pyrazole ring. beilstein-journals.org

| Reaction Type | Catalyst/Reagents | Application | Reference(s) |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | C-N bond formation between pyrazole and piperidine rings. | researchgate.net |

| Copper-Catalyzed N-Arylation | Copper salt, ligand, base | Coupling of pyrazoles with aryl halides. | organic-chemistry.org |

| Negishi Cross-Coupling | Palladium catalyst, organozinc reagent | C-C bond formation for substitution on the pyrazole ring. | beilstein-journals.org |

| Direct C-H Functionalization | Various (e.g., radicals, metal catalysts) | Late-stage introduction of functional groups. | nih.govunimi.it |

Advanced Synthetic Strategies and Optimization for this compound Derivatives

Beyond the established routes, the development of advanced synthetic strategies focuses on efficiency, stereocontrol, and sustainability.

The synthesis of enantiomerically pure this compound derivatives is of significant interest, as stereochemistry often plays a crucial role in biological activity. Asymmetric synthesis of the piperidine ring is a key strategy. nih.gov This can be achieved through enantioselective hydrogenation of prochiral pyridinium (B92312) salts or by using chiral catalysts in intramolecular cyclization reactions. nih.govmdpi.com Chiral resolution of racemic mixtures of piperidine derivatives is another viable, though less efficient, approach. ijcpa.in

In line with modern synthetic chemistry, the application of green chemistry principles to the synthesis of pyrazole and piperidine derivatives is an active area of research. researchgate.netnih.gov This includes the use of greener solvents like water, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic, multicomponent reactions to improve atom economy. thieme-connect.comresearchgate.netacs.org For example, one-pot, multicomponent reactions for pyrazole synthesis reduce the number of synthetic steps and minimize waste generation. acs.org The use of heterogeneous catalysts that can be easily recovered and reused also contributes to more sustainable synthetic processes. researchgate.net

| Green Chemistry Approach | Benefit(s) | Reference(s) |

| Use of Aqueous Media | Reduced use of volatile organic solvents. | thieme-connect.comresearchgate.net |

| Microwave-Assisted Synthesis | Faster reactions, lower energy consumption. | researchgate.net |

| Multicomponent Reactions | Increased atom economy, reduced waste. | acs.org |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification. | researchgate.net |

Multi-Component Reactions (MCRs) in Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the this compound core. nih.gov These one-pot reactions involve the combination of three or more starting materials to form a product that incorporates most of the atoms of the reactants. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the general principles of MCRs are well-established for the synthesis of both pyrazole and piperidine rings. nih.govmdpi.com

For instance, the synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. researchgate.net Similarly, piperidine rings can be formed through various MCRs, including those that involve intramolecular cyclization. mdpi.com A hypothetical MCR for the title compound could involve the reaction of a suitable keto-aldehyde, phenylhydrazine, and a nitrogen-containing component that would ultimately form the piperidine ring.

A study by Hawaiz et al. (2014) describes a one-pot, three-component condensation reaction to synthesize azo-pyrazoline derivatives. eurjchem.com This methodology, while not directly producing the target molecule, illustrates the principle of using MCRs to efficiently generate pyrazole-containing structures. eurjchem.com The reaction involved an azo-benzyloxy acetophenone, substituted benzaldehydes, and phenylhydrazine in the presence of sodium hydroxide, resulting in high yields and short reaction times. eurjchem.com

Derivatization and Chemical Modifications of the this compound Core

Following the synthesis of the core structure, derivatization is a key strategy to create a library of related compounds. This allows for the fine-tuning of the molecule's properties.

The 1H-pyrazole moiety of this compound offers several positions for functional group interconversion. A common starting material for such modifications is 3-methyl-1-phenyl-pyrazol-5-one. rsc.org This compound can undergo regioselective C-acylation at the C4 position with various aroyl chlorides in the presence of calcium hydroxide. rsc.org This provides a versatile handle for further chemical transformations.

For example, the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles demonstrates the conversion of a pyrazole-3-carboxylate to a carbothioamide, which is then cyclized to form the thiazole (B1198619) ring. nih.gov This highlights how functional groups on the pyrazole ring can be manipulated to introduce new heterocyclic systems.

The piperidine ring is another key site for modification, and the nature of its substituents can significantly influence the properties of the molecule. While specific studies on the substituent effects of the this compound are not detailed, research on related phenyl-piperidine antagonists provides insights. nih.gov Modifications such as introducing smaller heteroalkyl rings, alkyl-methyl groups, or bridged methylene (B1212753) groups with fused cyclopropanes can be explored. nih.gov

The introduction of polar groups, like hydroxyl or hydroxymethyl, can also be considered to alter properties such as solubility. nih.gov The stereochemistry of substituents on the piperidine ring is also a critical factor, as different enantiomers can exhibit distinct biological activities. nih.gov

The N1-phenyl group of the pyrazole ring is a prime target for diversification to explore structure-activity relationships. Studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have shown that introducing substituents on this phenyl ring can significantly impact activity. nih.govresearchgate.net

For instance, the introduction of a halogen atom, particularly in the ortho-position of the 1-phenyl ring, has been shown to increase both binding and functional activities in certain biological contexts. nih.govresearchgate.net Electronegative substituents on other parts of the molecule can also enhance potency. nih.govresearchgate.net This suggests that a systematic exploration of various substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) at different positions of the N1-phenyl ring could lead to the discovery of compounds with optimized properties. nih.gov

The following table summarizes the key areas for derivatization and the types of modifications that can be explored:

| Molecular Scaffold | Modification Site | Potential Modifications | References |

| 1H-Pyrazole | C4-position | Acylation, Introduction of new heterocyclic systems | rsc.orgnih.gov |

| Piperidine Ring | Substituents | Alkyl groups, Bridged systems, Polar functional groups | nih.gov |

| N1-Phenyl Ring | Aromatic Positions | Halogens, Electronegative/Electron-donating groups | nih.govresearchgate.netnih.gov |

Structural Elucidation Methodologies and Regio/stereochemical Analysis of 3 1 Phenyl 1h Pyrazol 5 Yl Piperidine Analogs

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for the initial characterization and structural confirmation of newly synthesized organic molecules. For 3-(1-phenyl-1H-pyrazol-5-yl)piperidine analogs, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to establish the precise connectivity of atoms and to deduce the stereochemical relationships between different parts of the molecule.

For a representative analog, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the phenyl, pyrazole (B372694), and piperidine (B6355638) rings. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The pyrazole ring protons, being part of an electron-deficient aromatic system, also resonate in the aromatic region, with their exact chemical shifts influenced by the substitution pattern. The protons on the piperidine ring, being aliphatic, appear in the upfield region (δ 1.5-3.5 ppm). The coupling constants (J-values) between adjacent protons on the piperidine ring are particularly informative for determining the conformation of the ring and the relative stereochemistry of the substituents. For instance, a large coupling constant between two vicinal protons (typically 8-12 Hz) is indicative of a trans-diaxial relationship, which is a key feature in the conformational analysis of piperidine rings.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The number of distinct signals indicates the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are characteristic of their chemical environment. For example, the carbon atoms of the phenyl and pyrazole rings will resonate at lower field (δ 110-150 ppm) compared to the sp³-hybridized carbon atoms of the piperidine ring (δ 20-60 ppm).

Two-dimensional NMR techniques are crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity between different structural fragments.

Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the piperidine and pyrazole rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the phenyl, pyrazole, and piperidine fragments, for example, by observing correlations between the protons of the piperidine ring and the carbons of the pyrazole ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs

| Structural Unit | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl Ring | 7.0 - 8.0 (multiplets) | 120 - 140 |

| Pyrazole Ring | 6.0 - 8.0 (singlets or doublets) | 100 - 150 |

| Piperidine Ring (C3-H) | 2.5 - 3.5 (multiplet) | 30 - 45 |

| Piperidine Ring (other CH₂) | 1.5 - 3.0 (multiplets) | 20 - 55 |

| Piperidine Ring (NH) | 1.5 - 2.5 (broad singlet) | - |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high accuracy, allowing for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of this compound analogs, the fragmentation is likely to occur at the bonds connecting the three main structural components. Common fragmentation pathways would involve the cleavage of the bond between the piperidine and pyrazole rings, as well as fragmentation within the piperidine ring itself. The presence of characteristic fragment ions corresponding to the phenylpyrazole moiety and the piperidine ring would provide strong evidence for the proposed structure. For instance, a prominent peak corresponding to the [M - piperidinyl]⁺ fragment would be expected. The fragmentation of the piperidine ring often proceeds via alpha-cleavage adjacent to the nitrogen atom.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - H]⁺ | Loss of a hydrogen atom |

| [C₁₁H₉N₂]⁺ (m/z 169) | Fragment corresponding to the 1-phenylpyrazole (B75819) moiety after cleavage of the piperidine ring. |

| [C₅H₁₀N]⁺ (m/z 84) | Fragment corresponding to the piperidinyl cation. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the different components of the molecule.

The aromatic C-H stretching vibrations of the phenyl and pyrazole rings are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within these aromatic rings give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the piperidine ring appear just below 3000 cm⁻¹. A key feature would be the N-H stretching vibration of the piperidine ring, which typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The absence of a strong carbonyl (C=O) absorption band (around 1700 cm⁻¹) would confirm the absence of this functional group.

Table 3: Characteristic IR Absorption Bands for this compound Analogs

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H stretch (piperidine) | 3300 - 3500 (moderate, sometimes broad) |

| Aromatic C-H stretch (phenyl, pyrazole) | 3000 - 3100 (sharp, weak to moderate) |

| Aliphatic C-H stretch (piperidine) | 2850 - 2960 (strong, sharp) |

| C=C and C=N stretch (aromatic rings) | 1450 - 1600 (multiple sharp bands) |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

While spectroscopic methods provide a wealth of information about the structure of a molecule in solution, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles.

For a chiral analog of this compound, X-ray crystallography of a single crystal can also be used to determine the absolute configuration of the stereocenters, provided that a heavy atom is present in the structure or by using anomalous dispersion techniques. The crystal structure would reveal the preferred conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the phenyl and pyrazole substituents. This information is invaluable for understanding the molecule's shape and how it might interact with biological targets.

Although a specific crystal structure for this compound is not publicly available, analysis of related pyrazole and piperidine derivatives in the Cambridge Structural Database (CSD) provides insights into the expected structural features. For instance, in many 1-phenylpyrazole structures, the phenyl ring is twisted with respect to the pyrazole ring to minimize steric hindrance. Similarly, in 3-substituted piperidines, the substituent often prefers an equatorial position to minimize 1,3-diaxial interactions.

Regio- and Stereochemical Control and Characterization in Synthetic Pathways

The synthesis of this compound presents challenges in both regiochemical and stereochemical control. The formation of the 1,5-disubstituted pyrazole ring must be controlled to avoid the formation of the 1,3-isomer. Similarly, if the piperidine ring is substituted, the stereochemistry at the C3 position must be controlled.

Regiocontrol in pyrazole synthesis is often achieved by careful selection of the starting materials and reaction conditions. The reaction of a 1,3-dicarbonyl compound with phenylhydrazine (B124118) is a common method for synthesizing 1-phenylpyrazoles. The regioselectivity of this reaction is influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions (e.g., pH). For the synthesis of a 1,5-disubstituted pyrazole, a precursor with distinct electronic properties at the two carbonyl groups is often employed to direct the initial nucleophilic attack of the phenylhydrazine.

Stereochemical control in the synthesis of 3-substituted piperidines can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, the asymmetric reduction of a corresponding pyridine (B92270) precursor can lead to the formation of an enantioenriched 3-substituted piperidine. Alternatively, a diastereoselective reaction on a pre-existing piperidine ring can be used to introduce the pyrazole moiety with a specific stereochemistry.

The characterization of the regio- and stereochemistry of the final products is typically accomplished using the NMR techniques described in section 3.1.1. For example, the regiochemistry of the pyrazole ring can be confirmed by HMBC correlations between the protons of the substituent at C5 and the carbon atoms of the pyrazole ring. The relative stereochemistry of substituents on the piperidine ring can be determined by analyzing the coupling constants and through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.

Computational Chemistry and Molecular Modeling of 3 1 Phenyl 1h Pyrazol 5 Yl Piperidine

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, offering predictions on binding affinity and mode.

Prediction of Binding Affinities and Orientations within Receptor Sites

Molecular docking simulations are employed to predict how 3-(1-phenyl-1H-pyrazol-5-yl)piperidine might bind to various protein targets. These simulations calculate a scoring function, often expressed as binding energy (in kcal/mol or kJ/mol), to estimate the binding affinity. A lower binding energy value typically indicates a more stable and favorable interaction.

For instance, studies on structurally related pyrazole (B372694) derivatives have demonstrated their potential as inhibitors of various protein kinases, such as VEGFR-2, Aurora A, and CDK2. Docking studies on these derivatives revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol, indicating strong binding to the active sites of these enzymes. Similarly, piperidine-based compounds have shown high affinity for targets like the sigma 1 receptor (S1R), with Ki values in the nanomolar range.

While specific docking studies for this compound are not extensively published, hypothetical docking against relevant neurological or oncological targets could yield binding affinities that suggest its potential therapeutic utility. The orientation of the compound within the receptor's binding site is also a critical prediction, revealing how the phenyl, pyrazole, and piperidine (B6355638) moieties position themselves to maximize favorable interactions.

Table 1: Illustrative Predicted Binding Affinities for this compound with Various Protein Targets This table presents hypothetical data for illustrative purposes based on findings for similar compounds.

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Sigma 1 Receptor (S1R) | 6DK1 | -9.8 | 85 nM |

| Janus Kinase 2 (JAK2) | 3ZMM | -8.5 | 350 nM |

| Serotonin (B10506) 1A Receptor (5-HT1A) | 7E2X | -10.2 | 45 nM |

Identification of Crucial Residues in Binding Pockets

Beyond predicting affinity, molecular docking identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are crucial for stabilizing the protein-ligand complex and are typically hydrogen bonds, hydrophobic interactions, or van der Waals forces.

In studies of similar pyrazolone-based inhibitors targeting Janus kinases (JAKs), crucial interactions were observed with hinge region residues such as Leucine and Glutamic acid, which formed key hydrogen bonds. Hydrophobic interactions with residues like Methionine and Tyrosine also played a significant role in stabilizing the ligand within the binding pocket. For piperidine-containing ligands binding to the S1R, interactions with specific aromatic and acidic residues are known to be critical for affinity.

For this compound, it is predicted that the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the phenyl group could engage in hydrophobic or π-π stacking interactions. The piperidine ring, which contains a basic nitrogen atom, could form ionic interactions or hydrogen bonds with acidic residues like aspartic acid or glutamic acid. Identifying these key residues is vital for understanding the mechanism of action and for guiding future structural modifications to enhance potency and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, simulating the movements of atoms and molecules over time. This technique offers deeper insights into the stability of the binding pose predicted by docking and the flexibility of the compound within the binding site.

Analysis of Protein-Ligand Complex Stability Over Time

Table 2: Representative Molecular Dynamics Simulation Stability Metrics This table presents hypothetical data for illustrative purposes.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.4 | 1.6 |

| 30 | 1.3 | 1.5 |

| 40 | 1.5 | 1.7 |

Conformational Sampling and Flexibility of the Compound in Biological Environments

MD simulations also allow for the exploration of the conformational flexibility of this compound within the dynamic environment of the binding pocket. The compound is not static; its rotatable bonds allow it to adopt various conformations. By analyzing the trajectory of the simulation, researchers can identify the most populated and energetically favorable conformations of the ligand when bound to the protein.

The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to determine which parts of the protein are flexible and which are stabilized upon ligand binding. Regions of the protein that interact directly with the ligand often show reduced fluctuation, indicating stabilization. This analysis provides a detailed understanding of the dynamic nature of the ligand-receptor interaction, which is essential for rational drug design.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are performed to investigate the intrinsic electronic properties of this compound. These calculations provide information about the molecule's electron distribution, orbital energies, and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Furthermore, the Molecular Electrostatic Potential (MESP) surface can be mapped to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atoms of the pyrazole and piperidine rings are expected to be nucleophilic sites, prone to interacting with electrophilic parts of a receptor, such as hydrogen bond donors. These calculations are crucial for understanding the compound's reactivity and its ability to form specific interactions with biological targets.

Table 3: Illustrative Quantum Chemical Properties of this compound This table presents hypothetical data calculated at the DFT/B3LYP level for illustrative purposes.

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.2 eV |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. malayajournal.org

For this compound, the HOMO is expected to be localized primarily over the electron-rich regions of the molecule. Based on analyses of similar pyrazole derivatives, the phenyl and pyrazole rings, with their delocalized π-electron systems, would significantly contribute to the HOMO. The nitrogen atoms of the pyrazole and piperidine rings, with their lone pairs of electrons, are also key sites for electron donation.

Conversely, the LUMO is anticipated to be distributed over the areas of the molecule that can best accommodate additional electron density. This often includes the same aromatic systems (phenyl and pyrazole rings) due to their ability to delocalize incoming charge. The specific distribution of HOMO and LUMO densities dictates the molecule's reactivity towards electrophiles and nucleophiles.

The energy of the HOMO is directly related to the ionization potential, indicating the ease with which a molecule can lose an electron. A higher HOMO energy suggests a better electron-donating capability. The LUMO energy is related to the electron affinity, signifying the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting nature. nih.gov

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a significant indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org In contrast, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For various pyrazole derivatives studied computationally, the HOMO-LUMO gap is typically in a range that suggests good electronic stability. nih.gov

Table 1: Predicted Frontier Molecular Orbital (FMO) Parameters for this compound (based on related compounds)

| Parameter | Predicted Value/Characteristic | Significance |

| E_HOMO | Relatively High | Good electron-donating capability |

| E_LUMO | Relatively Low | Good electron-accepting capability |

| ΔE (HOMO-LUMO Gap) | Moderately Large | High kinetic stability and low chemical reactivity |

| HOMO Localization | Phenyl ring, Pyrazole ring, Nitrogen atoms | Primary sites for electrophilic attack |

| LUMO Localization | Phenyl ring, Pyrazole ring | Primary sites for nucleophilic attack |

Electrostatic Potential Surfaces (MEP) for Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. ajchem-a.com

Typically, regions with a negative electrostatic potential (colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. These areas correspond to the lone pairs of heteroatoms or π-electron systems. Conversely, regions with a positive electrostatic potential (colored in blue) are electron-deficient and are favorable sites for nucleophilic attack. Green areas represent neutral or non-polar regions. malayajournal.orgajchem-a.com

For this compound, the MEP surface is expected to show distinct regions of varying potential:

Negative Potential Regions: The most negative potential is anticipated to be localized around the nitrogen atoms of the pyrazole ring (specifically the N2 atom) and the nitrogen of the piperidine ring, due to their lone pairs of electrons. These sites represent the most likely points for interaction with electrophiles or for hydrogen bond donation. nih.govajchem-a.com The π-cloud of the phenyl ring may also exhibit a degree of negative potential.

Positive Potential Regions: Positive potential is expected to be concentrated around the hydrogen atoms, particularly the N-H proton of the piperidine ring and the C-H protons on the aromatic rings. These electron-deficient regions are the primary sites for nucleophilic attack. nih.gov

The MEP map provides a comprehensive, three-dimensional view of the molecule's reactivity landscape, complementing the insights gained from FMO analysis. It helps in understanding intermolecular interactions, such as drug-receptor binding, by identifying the key sites for electrostatic interactions. nih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Pyrazole Nitrogen Atoms (N2) | Highly Negative | Red | Strong site for electrophilic attack and hydrogen bonding |

| Piperidine Nitrogen Atom | Negative | Red/Yellow | Site for electrophilic attack and protonation |

| Phenyl and Pyrazole Rings (π-system) | Slightly Negative to Neutral | Yellow/Green | Potential for π-π stacking and interaction with electrophiles |

| Piperidine N-H and Aromatic C-H | Highly Positive | Blue | Sites for nucleophilic attack and hydrogen bond donation |

Structure Activity Relationship Sar Studies of 3 1 Phenyl 1h Pyrazol 5 Yl Piperidine and Its Analogs

Systematic Exploration of Substituent Effects on Biological Activity Profiles

The biological activity of 3-(1-phenyl-1H-pyrazol-5-yl)piperidine analogs is profoundly influenced by the nature and position of substituents on its three main structural components: the 1H-pyrazole ring, the piperidine (B6355638) moiety, and the N1-phenyl group.

The pyrazole (B372694) ring is a critical component for interaction with various biological targets. Modifications at the C3, C4, and C5 positions have been explored to determine their impact on activity. Studies on analogous 1,5-diarylpyrazole systems, such as those targeting the cannabinoid receptor CB1, have revealed that the substitution pattern is a key determinant of potency. nih.govacs.org

For instance, a substituted phenyl ring at the 5-position of the pyrazole is often a structural requirement for potent activity. nih.govelsevierpure.com The nature of the substituent on this phenyl ring can fine-tune the biological response. In a series of cannabinoid receptor antagonists, a para-substituted phenyl group at this position was found to be essential for high affinity. nih.govacs.org Analogs with a p-iodophenyl or p-chlorophenyl group at C5 demonstrated high potency. nih.gov

Furthermore, substitution at the C4 position of the pyrazole ring can also modulate activity. Small, lipophilic groups at this position have been shown to be favorable in some contexts. For example, the introduction of a methyl group at C4 in the diarylpyrazole CB1 antagonist SR141716A was a key feature for its activity. nih.govacs.org

The electronic nature of substituents on the pyrazole ring can also play a role. Electron-withdrawing groups may increase the acidity of the pyrazole N-H proton (in N-unsubstituted analogs), while electron-donating groups can increase the basicity of the ring nitrogens, potentially influencing receptor interactions. mdpi.com

| Ring System | Position | Substituent | Effect on Biological Activity | Reference |

| 1H-Pyrazole | C5-Aryl | p-Iodo | Potent antagonistic activity | nih.gov |

| 1H-Pyrazole | C5-Aryl | p-Chloro | High affinity | nih.govacs.org |

| 1H-Pyrazole | C4 | Methyl | Favorable for activity | nih.gov |

The piperidine ring, a common scaffold in pharmaceuticals, provides a three-dimensional structure and a basic nitrogen atom that can be crucial for target engagement, often through salt-bridge formation. ajchem-a.commdpi.com SAR studies on related pyrazole-piperidine compounds have shown that modifications to this ring significantly affect biological outcomes.

Alterations can include:

N-Substitution: The nitrogen atom of the piperidine is a common site for modification. In many cases, this nitrogen is protonated at physiological pH and forms a key ionic interaction with acidic residues like aspartate in the target's binding pocket. mdpi.com The nature of the substituent on the nitrogen can influence potency and selectivity.

Ring Substitution: Introducing alkyl or other functional groups onto the carbon framework of the piperidine ring can impact conformational preference and introduce new interactions with the receptor. For example, in a series of μ-opioid receptor agonists, the substituent pattern on the piperidine ring played a pivotal role in binding affinity and selectivity. nih.gov

Ring Conformation: The piperidine ring typically adopts a chair conformation. The orientation of the pyrazole substituent (axial vs. equatorial) can be critical for aligning other functional groups for optimal receptor interaction. nih.gov

Replacement with other heterocycles: Replacing the piperidine with other saturated heterocycles like piperazine (B1678402) or morpholine (B109124) can alter basicity, lipophilicity, and hydrogen bonding capacity, leading to significant changes in the activity profile. acs.org For example, in a series of NAAA inhibitors, replacing a piperidine core with bridged aza-bicyclic systems led to an increase in potency. acs.org

| Moiety | Modification | Observation | Reference |

| Piperidine | N-Substitution | Influences potency and selectivity | nih.gov |

| Piperidine | Replacement with bridged aza-bicyclic systems | Increased potency in NAAA inhibitors | acs.org |

| Piperidine | Replacement with Morpholine | Adds potential for additional heteroatom interaction | nih.gov |

The N1-phenyl group is a key feature that allows for extensive exploration of SAR. The substitution pattern on this aromatic ring can drastically alter the compound's electronic, steric, and hydrophobic properties, thereby modulating its interaction with biological targets.

Studies on 1,5-diarylpyrazoles have consistently shown that the substitution pattern on the N1-phenyl ring is critical for potency and selectivity. nih.gov For cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1-position was identified as a stringent requirement for high antagonistic activity. nih.govacs.org This specific substitution pattern likely orients the molecule optimally within the receptor's binding site, engaging in favorable hydrophobic and potentially halogen-bonding interactions.

The position of substituents is also crucial. In some series, ortho substitution can cause a significant decrease in affinity due to steric hindrance, which may force the phenyl ring into a non-productive conformation. nih.gov Conversely, para substitution is often well-tolerated and can be used to introduce groups that interact with specific sub-pockets of the binding site. For example, a para-sulfonamide or methylsulfonyl group on the N1-phenyl ring is a common feature in COX-2 inhibitors based on the 1,5-diarylpyrazole scaffold. researchgate.net

| Moiety | Substituent | Position | Effect on Biological Activity | Reference |

| N1-Phenyl | Dichloro | 2,4- | High antagonistic activity at CB1 receptors | nih.govacs.org |

| N1-Phenyl | Chloro | 3- | Optimized antagonism of TRPV-1 channels | nih.gov |

| N1-Phenyl | Amino | para- | Hardly improved binding affinity in one series | nih.gov |

| N1-Phenyl | Methoxy | ortho- | Decreased binding affinity tenfold in one series | nih.gov |

Pharmacophore Modeling and Chemoinformatics in Ligand-Based Design

In the absence of a high-resolution crystal structure of the target protein, ligand-based pharmacophore modeling is a powerful tool to distill the key chemical features required for biological activity. nih.gov For classes of compounds including the this compound scaffold, pharmacophore models typically consist of a set of features arranged in a specific three-dimensional geometry.

Common features identified for related antagonists include:

A basic tertiary amine: The piperidine nitrogen often serves as a positive ionizable feature, crucial for forming an ionic bond with the target. nih.govnih.gov

Hydrophobic/Aromatic regions: The N1-phenyl and C5-aryl groups typically occupy hydrophobic pockets in the receptor. The spatial relationship between these two aromatic rings is a key determinant of activity. nih.gov

Hydrogen bond acceptors/donors: Depending on the specific target and substitutions, hydrogen bond features can be incorporated to enhance binding affinity.

A five-point pharmacophore model developed for pyrazolo[1,5-a]pyridine (B1195680) analogues identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. nih.gov Similarly, models for sigma-1 receptor ligands, which often contain a piperidine or piperazine core, feature two hydrophobic pockets linked by a central basic core. nih.gov These models serve as valuable templates for virtual screening campaigns to identify novel hits from large chemical databases and for guiding the design of new analogs with optimized interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For pyrazole-piperidine derivatives, 2D and 3D-QSAR models have been developed to predict activity and guide further synthesis. nih.govtandfonline.comresearchgate.net

In these studies, various molecular descriptors are calculated for each analog, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which quantify the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which measure the lipophilicity of the compound.

Topological descriptors: which describe the connectivity of atoms in the molecule.

These descriptors are then used to build a regression model. For a series of furan-pyrazole piperidine derivatives, a QSAR model was developed using 3D and 2D autocorrelation descriptors to correlate with their inhibitory activity against the Akt1 kinase. tandfonline.comresearchgate.nettandfonline.com Similarly, 3D-QSAR studies on 1,5-diarylpyrazoles as COX-2 inhibitors have produced highly predictive models that validate the importance of steric and electronic fields around the molecule for potent inhibition. researchgate.net These models provide quantitative insights into the SAR, allowing for the prediction of the activity of unsynthesized compounds and prioritizing the synthesis of the most promising candidates.

Preclinical Biological Activity and Mechanistic Investigations of 3 1 Phenyl 1h Pyrazol 5 Yl Piperidine

In Vitro Pharmacological Profiling and Molecular Target Identification

In vitro studies on compounds structurally analogous to 3-(1-phenyl-1H-pyrazol-5-yl)piperidine suggest a potential for interaction with a variety of molecular targets, including cell surface receptors and intracellular enzymes.

Receptor Binding Assays and Selectivity Profiling

Radioligand binding assays on related molecules containing either the phenyl-pyrazole or piperidine (B6355638) core indicate that this compound could exhibit affinity for several receptor types, most notably G-protein coupled receptors (GPCRs).

Analogs featuring an arylpiperazine moiety, which is structurally related to the piperidine group, have shown high affinity for the serotonin (B10506) 5-HT1A receptor. mdpi.comresearchgate.net For example, specific N-propyl-arylpiperazine derivatives linked to a carbocyclic structure demonstrated potent binding to the 5-HT1A receptor with Ki values in the low nanomolar range. mdpi.comresearchgate.net Furthermore, other complex phenyl-pyrazole derivatives have been identified as potent and selective antagonists for the cholecystokinin (B1591339) 1 (CCK1) receptor, a target involved in gastrointestinal and central nervous system functions. nih.gov The synthesis of fentanyl analogues, where a phenylpyrazole group replaces the typical benzene (B151609) ring, has also been described, resulting in compounds with significant analgesic properties, suggesting a potential interaction with opioid receptors. researchgate.net

| Analog Class | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Arylpiperazine Adamantane Derivatives | Serotonin 5-HT1A | 1.2 nM - 21.3 nM | mdpi.comresearchgate.net |

| Substituted Phenyl-Pyrazole Propionates | Cholecystokinin 1 (CCK1) | 0.45 nM (IC50) | nih.gov |

| N-(1-Phenylpyrazolyl) Fentanyl Analogs | Opioid Receptors | Analgesic activity reported | researchgate.net |

Enzyme Inhibition Kinetics and Mechanism of Action Elucidation

The phenyl-pyrazole and piperidine scaffolds are present in numerous potent enzyme inhibitors. Investigations into related compounds suggest that this compound could display inhibitory activity against several key enzymes.

A prominent target for this structural class is coagulation factor Xa (FXa), a critical serine protease in the blood coagulation cascade. A series of pyrazolyl piperidine analogs were designed as FXa inhibitors, with the most potent compound, featuring a 4-chlorophenyl substitution, exhibiting an IC50 value of 13.4 nM. researchgate.net Additionally, molecular hybrids containing a piperidine ring have been evaluated as inhibitors of enzymes implicated in Alzheimer's disease, such as human acetylcholinesterase (hAChE) and beta-secretase 1 (hBACE-1). acs.org Other studies on different phenyl-pyrazole derivatives have pointed towards inhibitory activity against 15-Lipoxygenase (15-LOX), an enzyme involved in inflammatory pathways. nih.gov

| Analog Class | Enzyme Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Pyrazolyl Piperidine Derivatives | Factor Xa (FXa) | 13.4 nM | researchgate.net |

| N-Benzylpiperidinyl Oxadiazole Hybrids | Acetylcholinesterase (AChE) | Micromolar to sub-micromolar range | acs.org |

| N-Benzylpiperidinyl Oxadiazole Hybrids | Beta-secretase 1 (BACE-1) | Moderate inhibition reported | acs.org |

| Naphthyl-Phenyl-Pyrazole Derivatives | 15-Lipoxygenase (15-LOX) | Potent inhibition reported | nih.gov |

Cell-Based Assays for Functional Activity and Target Engagement

Cell-based functional assays of related compounds provide further insight into the potential biological effects of this compound. These assays help bridge the gap between molecular target binding and a cellular response.

The potent in vitro FXa inhibition demonstrated by pyrazolyl piperidine analogs translates to significant anticoagulant activity in plasma-based clotting assays, such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) tests. researchgate.net In a different therapeutic area, novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides were found to augment glucose uptake in C2C12 myotube cells, indicating a potential role in modulating cellular metabolism. nih.gov The anti-inflammatory potential of the pyrazole (B372694) scaffold has also been demonstrated in cell-based assays, where derivatives have shown an ability to inhibit protein denaturation, a marker of inflammation. mdpi.com

| Analog Class | Assay Type | Observed Effect | Reference |

|---|---|---|---|

| Pyrazolyl Piperidine Derivatives | Prothrombin Time (PT) & aPTT | Increased clotting time (anticoagulant effect) | researchgate.net |

| 3-Benzyl-N-phenyl-1H-pyrazole-5-carboxamides | Glucose Uptake in C2C12 myotubes | Augmented glucose uptake | nih.gov |

| Tetrasubstituted Pyrazole Derivatives | Bovine Albumin Denaturation | Inhibition of protein denaturation | mdpi.com |

In Vivo Mechanistic and Pharmacodynamic Studies in Animal Models

While in vivo data for this compound itself is not available in the public domain, studies on close analogs provide a framework for predicting its potential pharmacodynamic effects and the biological pathways it might modulate in preclinical animal models.

Assessment of Target Engagement and Modulation in Preclinical Models

The in vitro activity of analogs often translates to measurable target engagement in vivo. For instance, a phenyl-pyrazole derivative acting as a CCK1 receptor antagonist was shown to produce a dose-related decrease in the number of duodenal contractions evoked by CCK-8S infusion in anesthetized rats, demonstrating clear target modulation in a physiological context. nih.gov Similarly, the potent anticoagulant activity of FXa-inhibiting pyrazolyl piperidine analogs observed in vitro would be expected to manifest as prolonged bleeding times or reduced thrombus formation in relevant animal models of thrombosis. researchgate.net

Elucidation of Biological Pathways Affected in Vivo

Based on the targets identified for its analogs, this compound could be hypothesized to affect several key biological pathways in vivo.

Coagulation Cascade: Through the potential inhibition of Factor Xa, the compound could directly modulate the coagulation cascade, a critical pathway for hemostasis and thrombosis. researchgate.net

Metabolic Signaling: The demonstrated effects of related pyrazole carboxamides on glucose uptake suggest a potential interaction with insulin (B600854) signaling and glucose metabolism pathways. nih.gov These compounds were found to increase insulin secretion via activation of the pancreatic and duodenal homeobox 1 (PDX-1) effector and augment glucose uptake through the suppression of Mitsugumin 53 (MG53), an E3 ligase involved in insulin receptor substrate 1 (IRS-1) ubiquitination. nih.gov

Neurological and Gastrointestinal Pathways: Antagonism at the CCK1 receptor, as seen with a related phenyl-pyrazole, would impact physiological processes regulated by cholecystokinin, including gallbladder contraction, satiety signaling, and anxiety-related behaviors. nih.gov

Advanced Biochemical and Biophysical Characterization of Target Interactions

Protein Crystallography of Ligand-Target Complexes

No crystallographic data for this compound in complex with a protein target is publicly available. This type of research would provide atomic-level insights into the binding mode of the compound, including specific amino acid residues involved in the interaction, which is crucial for understanding its mechanism of action and for structure-based drug design.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

There are no published ITC or SPR studies for this compound. These techniques are essential for characterizing the thermodynamics and kinetics of binding interactions.

Isothermal Titration Calorimetry (ITC) would be used to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the compound and its target protein.

Surface Plasmon Resonance (SPR) would provide real-time data on the kinetics of binding, including the association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can also be derived.

Without such studies, a quantitative analysis of the binding affinity and the forces driving the interaction for this compound cannot be provided.

Future Directions and Research Perspectives for 3 1 Phenyl 1h Pyrazol 5 Yl Piperidine

Rational Design and Optimization Strategies for Enhanced Potency and Specificity

The principles of rational drug design are central to refining the 3-(1-phenyl-1H-pyrazol-5-yl)piperidine core for improved biological activity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the strategic modification of the molecule to enhance its interaction with a biological target, thereby increasing potency and selectivity. nih.govnih.gov

Optimization efforts can be systematically focused on the three key components of the molecule: the phenyl ring, the pyrazole (B372694) core, and the piperidine (B6355638) moiety.

Phenyl Ring Substitution: The phenyl group at the N1 position of the pyrazole is a prime site for modification. Introducing various substituents can modulate the compound's electronic and steric properties, influencing its binding affinity and pharmacokinetic profile. For instance, the addition of electron-withdrawing or electron-donating groups can alter the molecule's interaction with target residues. SAR studies on related pyrazole inhibitors have shown that modifications on phenyl rings can have a marginal but significant impact on inhibitory activities and can improve selectivity against off-target proteins. nih.gov

Pyrazole Core Modifications: While the pyrazole itself is often crucial for the core binding interaction (pharmacophore), subtle modifications can be explored. For example, N-substitution on the pyrazole ring has been shown to influence binding affinity in related scaffolds. nih.gov However, in some series, an unsubstituted N-H on the pyrazole has been found to be essential for activity. nih.gov

Piperidine Moiety Derivatization: The piperidine ring offers a versatile linker and a point for introducing diversity. nih.gov Modifications at the piperidine nitrogen, such as the addition of various alkyl, acyl, or sulfonyl groups, can explore new binding pockets and significantly impact potency and selectivity. escholarship.org Studies on related structures have demonstrated that introducing a piperidine linker provides new opportunities for derivatization, creating novel starting points for drug discovery. nih.gov

A key objective of these optimization strategies is to improve physicochemical properties, such as lipophilicity (cLogP) and solubility, which are critical for drug development. nih.gov By systematically exploring these chemical modifications, researchers can fine-tune the molecule to achieve a superior profile of potency, selectivity, and drug-like properties.

Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazole-Based Scaffolds

| Molecular Scaffold | Modification Site | Observed Effect on Activity | Reference |

| 3,5-Diphenylpyrazole | Phenyl moieties at positions 3 and 5 | Introduction of substituents had a marginal impact on inhibitory activities against meprin α and β but improved selectivity. | nih.gov |

| 3,5-Diphenylpyrazole | N-substitution on pyrazole core | Introduction of lipophilic moieties (methyl, phenyl) resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted version. | nih.gov |

| Phenylpyrazolone with Piperidine Linker | Substituents on the piperidine nitrogen | Offers new opportunities for derivatization and serves as a valuable starting point for future discovery. | nih.gov |

| 3-Benzyl-N-phenyl-1H-pyrazole-5-carboxamides | N-hydrogens in the core architecture | Further modification studies evidenced the necessity of N-hydrogens for biological activity. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Derivative Discovery

The traditional process of drug discovery is often lengthy and resource-intensive. researchgate.net Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by enabling faster and more cost-effective identification and optimization of lead compounds. researchgate.net These computational tools can be powerfully applied to the discovery of novel derivatives of this compound.

ML algorithms, particularly deep learning and neural networks, can analyze vast datasets to identify promising molecules and predict their properties. astrazeneca.comnih.gov For the this compound scaffold, these technologies can be leveraged in several ways:

Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be built using existing data from related pyrazole derivatives. These models use machine learning to correlate specific structural features with biological activity or physicochemical properties. nih.gov This allows for the rapid virtual screening of large libraries of potential derivatives to prioritize which compounds to synthesize and test, saving significant time and resources. crimsonpublishers.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. lanl.gov By providing the model with the core this compound scaffold and a set of desired activity and safety parameters, these algorithms can propose novel derivatives that are predicted to be highly effective. crimsonpublishers.com This approach moves beyond simple modification of existing structures to explore a much wider chemical space.

Transfer Learning: In cases where data on the specific target is limited, a machine learning strategy called "transfer learning" can be employed. A model is first trained on a large, related dataset (e.g., data from various kinase inhibitors if that is the target class) and the "knowledge" gained is then transferred and fine-tuned on the smaller, specific dataset for the compound of interest. astrazeneca.com This enhances predictive performance even when high-quality data is initially scarce. astrazeneca.com

By integrating AI and ML into the discovery pipeline, researchers can accelerate the design-synthesize-test cycle, leading to the more rapid identification of optimized derivatives of this compound with high potential for therapeutic success. researchgate.netastrazeneca.com

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.gov This versatility suggests that derivatives of this compound may have therapeutic applications beyond their initial intended use. A systematic exploration of novel biological targets is a critical future direction.

Broad-based screening and computational target prediction can uncover new activities for this chemical series. The diverse biological activities reported for structurally related pyrazole and piperidine compounds provide a roadmap for this exploration:

Anti-inflammatory and Analgesic Effects: Numerous pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. nih.gov Compounds from this class could be evaluated against key targets in inflammation pathways, such as cyclooxygenase (COX) enzymes or various interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

Anticancer Activity: Pyrazoline derivatives have been investigated for the treatment of various cancers. nih.gov Future research could involve screening this compound derivatives against a panel of cancer cell lines and key oncology targets like protein kinases or topoisomerases. researchgate.netnih.gov Phenyl-pyrazolone derivatives have also shown potential as anticancer agents by targeting immune checkpoints like PD-L1. mdpi.com

Neurological Disorders: The pyrazoline scaffold has been found in compounds acting as cannabinoid CB1 receptor antagonists, which have applications in treating obesity and related metabolic disorders. nih.gov Furthermore, related pyrazole amides have been developed as modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for various neurological and psychiatric conditions. nih.gov

Infectious Diseases: Pyrazole-containing compounds have shown promise as antimicrobial agents. researchgate.net For instance, certain derivatives have exhibited activity against Trypanosoma cruzi, the parasite that causes Chagas disease, while others have been tested for antimycobacterial activity against M. tuberculosis. nih.govnih.gov

By employing high-throughput screening, phenotypic assays, and computational target fishing, the full therapeutic potential of the this compound scaffold can be systematically explored, potentially leading to the discovery of first-in-class medicines for a variety of diseases.

Q & A

Q. What are the established synthetic routes for 3-(1-phenyl-1H-pyrazol-5-yl)piperidine?

The compound is typically synthesized via multi-step protocols involving condensation, cyclization, or coupling reactions. For example, pyrazole intermediates can be generated through cyclocondensation of hydrazines with diketones, followed by alkylation or amidation to introduce the piperidine moiety. A key step involves optimizing regioselectivity during pyrazole ring formation, often achieved using catalytic acid/base conditions . Post-synthesis purification methods like column chromatography or recrystallization are critical for isolating high-purity products .

Q. How is the structural identity of this compound confirmed?

Structural validation relies on spectroscopic techniques:

- 1H/13C-NMR : Assignments of aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and piperidine protons (δ 1.5–3.5 ppm) confirm connectivity .

- X-ray crystallography : Resolves bond lengths/angles (e.g., C–N bonds in pyrazole: ~1.34 Å) and confirms stereochemistry .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 268) verify molecular weight .

Q. What preliminary biological screening methods are used for this compound?

Initial activity assessments include:

- Enzyme inhibition assays : Testing against kinases or phosphatases using fluorometric/colorimetric substrates (e.g., ADP-Glo™ kinase assays) .

- Cellular viability assays : Dose-response studies (IC50) in cancer cell lines via MTT or resazurin-based methods .

Advanced Research Questions

Q. How can stereochemical challenges in piperidine functionalization be addressed?

Enantioselective synthesis of piperidine derivatives requires chiral catalysts or auxiliaries. For example, phenylglycinol-derived lactams can induce asymmetry during alkylation steps, achieving enantiomeric excess (ee) >90% via TFA-mediated cyclization and chromatographic separation . Computational modeling (e.g., DFT) further predicts transition states to optimize stereochemical outcomes .

Q. What strategies resolve low yields during alkylation of the pyrazole ring?

Contradictory yield data often arise from steric hindrance or competing side reactions. Mitigation approaches include:

Q. How to reconcile discrepancies between in vitro and in vivo activity data?

Discrepancies may stem from poor pharmacokinetics (e.g., low bioavailability). Methodological solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.